4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
Description
This compound is a quinoline derivative featuring a sulfonamide moiety at the 4-position of the benzene ring and a trifluoromethyl (-CF₃) group at the 7-position of the quinoline core. Such modifications are often employed to optimize pharmacokinetic properties, including metabolic stability and membrane permeability.
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-8-15(23-12-3-5-13(6-4-12)26(21,24)25)14-7-2-11(17(18,19)20)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFQERSTIPKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Meldrum’s Acid and Substituted Anilines
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile precursor for quinoline synthesis. As detailed in, reacting Meldrum’s acid with triethyl orthoformate and substituted anilines generates 5-(phenylaminomethylene) Meldrum’s acid intermediates. Microwave-assisted cyclization at 250°C for 10–15 minutes yields 6-substituted 4-hydroxyquinolines (e.g., 6a–d in). For 2-methyl-7-(trifluoromethyl)quinolin-4-ol, the trifluoromethyl and methyl groups are introduced via appropriately substituted anilines. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux converts the 4-hydroxy group to 4-chloro, yielding 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (7b in).
Direct Amination of 4-Chloroquinoline Derivatives
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline can undergo nucleophilic substitution with ammonia or protected amines. However, commercial availability of this intermediate is limited, as indicated by discontinued listings in primary amine catalogs. In-house synthesis via the Meldrum’s acid route remains the most reliable method.
Coupling with 4-Aminobenzenesulfonamide
The final step involves reacting 4-chloro-2-methyl-7-(trifluoromethyl)quinoline with sulfanilamide (4-aminobenzenesulfonamide). Two protocols are documented:
Reflux in Protonic Solvents
Source demonstrates that refluxing 4-chloro-7-(trifluoromethyl)quinoline with sulfanilamide in absolute ethanol for 8 hours achieves coupling, with the product recrystallized from ethanol/methanol mixtures. Adapting this method for the 2-methyl analogue would require similar conditions:
Catalytic Acid-Mediated Coupling
Source reports improved yields using isopropanol and catalytic HCl. For example, derivatives like 9a–d and 11a–g were synthesized in 65–78% yield under these conditions:
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Catalyst : HCl (2–3 drops)
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Solvent : Isopropanol
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Conditions : Reflux (82°C) for 6–8 hours
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Advantage : Enhanced solubility of intermediates and faster reaction kinetics.
Alternative Pathways and Modifications
Phenol-Mediated Fusion
Source employs phenol as a solvent for fusing amines with 4-chloro-7-(trifluoromethyl)quinoline. Although tested on piperazine derivatives, this approach could be adapted for sulfanilamide by heating the reactants in phenol at 120–150°C for 4–6 hours.
Analytical Characterization and Purification
Crystallization and Purity
Recrystallization from ethanol or methanol/ethanol mixtures produces colorless plates or needles, as observed in. Polar solvents effectively remove unreacted sulfanilamide and inorganic salts.
Spectroscopic Validation
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¹H NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.8 ppm), methyl groups (δ 2.6–2.8 ppm), and sulfonamide NH₂ (δ 6.8–7.2 ppm).
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¹³C NMR : Trifluoromethyl carbons appear as quartets (δ 120–125 ppm, J = 270–280 Hz).
Comparative Analysis of Synthetic Routes
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Ethanol Reflux | Ethanol | None | 8–12 | 60–70 | 95+ | |
| Isopropanol/HCl | Isopropanol | HCl | 6–8 | 65–78 | 98 | |
| Phenol Fusion | Phenol | None | 4–6 | 50–60 | 90 |
The isopropanol/HCl method offers the highest yield and purity, likely due to improved nucleophilicity of the amine under acidic conditions.
Challenges and Optimization Strategies
Steric Hindrance from 2-Methyl Group
The 2-methyl substituent may slow nucleophilic substitution at C4. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties , particularly due to its ability to inhibit the growth of cancer cells. Quinoline derivatives, including this compound, have shown promising results against various cancer cell lines.
Case Studies and Findings
- In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as A431 and HepG2. For instance, a related quinazoline derivative showed an IC50 value of 5.89 µM against H1975 cells, indicating potential for further optimization in anticancer drug development .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide | A431 | TBD | |
| Quinazoline derivative | H1975 | 5.89 | |
| Quinazoline derivative | HepG2 | 3.62 |
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity . The presence of the trifluoromethyl group enhances its effectiveness against various microbial strains.
Research Insights
- A study on quinoline derivatives indicated that certain compounds exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The MIC (Minimum Inhibitory Concentration) values were notably low, suggesting strong antimicrobial potential .
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Mycobacterium smegmatis | TBD | |
| Other derivatives | Pseudomonas aeruginosa | 6.25 |
Biochemical Pathways
- The compound may inhibit the Werner (WRN) helicase, which plays a crucial role in DNA repair and replication, thereby contributing to its anticancer effects .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of the quinoline core. The introduction of the trifluoromethyl group and subsequent functionalization are key steps in achieving the desired compound.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using reagents like potassium permanganate.
- Reduction : Employing hydrogen gas in the presence of palladium catalysts.
- Substitution : Nucleophilic substitutions at activated positions on the quinoline core can enhance biological activity .
Mechanism of Action
The mechanism of action of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features
The target compound’s quinoline-sulfonamide scaffold is shared with several analogs, but substituent variations critically define its uniqueness:
*Calculated based on substituents and standard atomic weights.
Anticancer Activity
For example:
Metabolic and Environmental Stability
- Fluorine Impact: The trifluoromethyl group improves metabolic stability compared to non-fluorinated analogs but avoids the extreme persistence seen in perfluorinated ether-linked sulfonamides () .
- Methyl Group Role: May reduce oxidative metabolism at the quinoline’s 2-position, prolonging half-life.
Biological Activity
4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in antiviral and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C16H14F3N3O2S, with a molecular weight of approximately 373.36 g/mol. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are crucial for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N3O2S |
| Molecular Weight | 373.36 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated that this compound can inhibit the activity of the RNA polymerase complex in influenza viruses, with an effective concentration (EC50) value of approximately 22.94 µM against the H1N1 strain. This mechanism involves disrupting critical protein-protein interactions necessary for viral replication, highlighting its potential as a therapeutic candidate in antiviral drug development .
Anticancer Activity
In addition to its antiviral effects, this compound has shown promising results in cancer research. A related study on quinoline derivatives indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. For example, derivatives of quinoline have been reported to induce apoptosis and disrupt tubulin networks in cancer cells, suggesting a mechanism of action akin to known microtubule-targeting agents . The specific IC50 values for these derivatives indicate strong anti-proliferative activity, positioning them as potential candidates for further development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound interacts with key residues in the viral polymerase, disrupting essential protein interactions.
- Cytotoxicity in Cancer Cells : It induces apoptosis through the disruption of microtubule dynamics and cell cycle arrest at the G2/M phase.
- Structural Optimization : Molecular docking studies have elucidated how structural modifications can enhance binding affinity and efficacy against targeted biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives similar to this compound:
- Antiviral Studies : A study reported that compounds with trifluoromethyl substitutions exhibited higher antiviral activity compared to their unsubstituted counterparts, reinforcing the importance of this functional group in enhancing bioactivity .
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds showed IC50 values as low as 0.01 µM against HeLa cells, indicating potent anti-cancer properties .
- Mechanistic Insights : Research involving molecular docking has provided insights into how these compounds interact with their biological targets, suggesting specific binding modes that could be exploited for drug design .
Q & A
Basic: What are the established synthetic routes for 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of substituted acyl chlorides (e.g., using thionyl chloride on carboxylic acids) .
- Step 2 : Coupling with aminosulfonamides in the presence of pyridine to yield the target compound .
- Characterization :
- Elemental analysis (e.g., C: 54.57%, N: 23.89% for related sulfonamides) .
- Spectroscopy : IR (sulfonamide S=O stretch ~1350 cm⁻¹), ¹H-NMR (quinoline aromatic protons at δ 8.2–8.7 ppm) .
- Recrystallization : Purification using ethanol or methanol .
Basic: How is X-ray crystallography applied to determine the structural configuration of this compound?
Methodological Answer:
- Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are used to analyze diffraction data .
- Parameters :
- Triclinic space group P1 with unit cell dimensions a = 8.60 Å, b = 9.31 Å, c = 11.46 Å .
- Data collection with a Bruker SMART APEXII CCD diffractometer (λ = 0.71073 Å) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to display atomic displacement .
Advanced: How can researchers design metal complexes of this sulfonamide for enhanced bioactivity?
Methodological Answer:
- Schiff Base Formation : React the sulfonamide with aldehydes (e.g., 3-ethoxy-2-hydroxybenzaldehyde) to form ligands .
- Complexation : Mix ligands with Mn(II) salts in ethanol under reflux (e.g., 6 hours at 80°C) .
- Bioactivity Assessment :
- Antimicrobial assays : Disc diffusion against E. coli or S. aureus .
- Antioxidant tests : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Modify substituents (e.g., trifluoromethyl vs. chloro groups) and compare IC₅₀ values .
- Example: 7-Trifluoromethyl derivatives show 2–3× higher potency than doxorubicin in anticancer assays .
- Experimental Validation :
- Replicate assays under standardized conditions (e.g., MTT assay at 24–72 hours).
- Cross-validate with orthogonal methods (e.g., fluorescence-based viability assays).
Advanced: What strategies are effective for evaluating enzyme inhibition mechanisms involving this compound?
Methodological Answer:
- Target Identification :
- Docking studies : Use AutoDock Vina to predict binding to α7 nicotinic acetylcholine receptors (α7 nAChR) .
- In vitro assays : Measure IC₅₀ via fluorogenic substrate hydrolysis (e.g., acetylcholinesterase inhibition) .
- Kinetic Analysis :
- Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
Advanced: How to optimize substituent effects in structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Modification :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Compare substituents at the quinoline 2- and 7-positions .
- Computational Tools :
- QSAR models using descriptors like logP and polar surface area .
- Molecular dynamics simulations to assess binding stability .
Advanced: What computational methods are critical for predicting pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Software : SwissADME for bioavailability, blood-brain barrier permeability .
- Key parameters : logP ~3.5 (optimal for membrane permeability), PSA <90 Ų (oral bioavailability) .
- Metabolic Stability :
- CYP450 inhibition assays (e.g., CYP3A4 isoform) using human liver microsomes .
Advanced: How to address polymorphism or solvent effects in crystallographic studies?
Methodological Answer:
- Solvent Screening : Co-crystallize with ethanol/methanol (1:0.47:0.53 ratio) to stabilize the lattice .
- Data Collection :
- Multi-scan absorption correction (SADABS) for high Rint values .
- Compare unit cell parameters across solvent systems (e.g., triclinic vs. monoclinic forms).
Advanced: What biophysical techniques validate target engagement in cellular models?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to immobilized receptors .
- Fluorescence Polarization : Monitor displacement of fluorescent probes (e.g., FITC-labeled inhibitors) .
Advanced: How to assess synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) :
- Use CompuSyn software to calculate CI values (CI <1 indicates synergy) .
- Example: Pair with doxorubicin and measure apoptosis via flow cytometry .
- Mechanistic Studies :
- Western blotting for pathway markers (e.g., caspase-3 cleavage for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
